molecular formula C10H11Br2NO B14065595 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14065595
M. Wt: 321.01 g/mol
InChI Key: LDXWDMKQAWOIMF-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group at position 3 and a bromomethyl group at position 2. The propanone chain includes a second bromine atom at position 2, creating a dibrominated structure. This compound’s unique combination of electron-donating (amino) and electron-withdrawing (bromine) groups influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

LDXWDMKQAWOIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)CBr)Br

Origin of Product

United States

Preparation Methods

Bromination of 1-(3-Amino-2-methylphenyl)propan-1-one

The most direct route involves the bromination of 1-(3-amino-2-methylphenyl)propan-1-one. This precursor undergoes radical bromination at the methyl group adjacent to the ketone, followed by bromination of the aromatic methyl group.

Step 1: Ketone Bromination
The α-position bromination of the propan-1-one moiety is achieved using bromine (Br₂) in acetic acid at 0–5°C. This step selectively brominates the α-carbon without affecting the aromatic ring.

Step 2: Aromatic Methyl Bromination
The methyl group on the aromatic ring is brominated using N-bromosuccinimide (NBS) under radical initiation. A typical protocol involves refluxing in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as the initiator.

Reaction Step Reagents Conditions Yield Purity
Ketone bromination Br₂, CH₃COOH 0–5°C, 2 h 85% ≥95%
Aromatic bromination NBS, AIBN, CCl₄ Reflux, 6 h 78% ≥98%

Multi-Step Synthesis from 3-Nitro-2-methylbenzaldehyde

An alternative route begins with 3-nitro-2-methylbenzaldehyde, which undergoes sequential functional group transformations:

  • Reductive Amination : Conversion of the nitro group to an amine using hydrogen gas (H₂) and a palladium catalyst.
  • Acylation : Reaction with propionyl chloride to form 1-(3-amino-2-methylphenyl)propan-1-one.
  • Double Bromination : As described in Section 1.1.

This method avoids the challenges of direct bromination but introduces additional purification steps.

Optimization of Bromination Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) favor radical bromination, while non-polar solvents (e.g., CCl₄) improve selectivity for aromatic bromination. Elevated temperatures (70–80°C) accelerate NBS-mediated reactions but risk over-bromination.

Protecting Group Strategies

The amino group’s reactivity necessitates protection during bromination. Acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) protection ensures compatibility with harsh bromination conditions. Subsequent deprotection is achieved via hydrolysis (for acetyl) or trifluoroacetic acid (for Boc).

Protecting Group Reagent Deprotection Method Yield Retention
Acetyl (CH₃CO)₂O NaOH (aq.) 92%
Boc Boc₂O TFA/DCM 88%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and yield. For example, a two-stage system separates ketone and aromatic brominations, minimizing side reactions.

Purification Techniques

Crystallization from ethanol-water mixtures (4:1 v/v) achieves ≥98% purity, as confirmed by high-performance liquid chromatography (HPLC). Residual bromine is removed via sodium thiosulfate washes.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 4.72 (s, 2H, CH₂Br), 3.21 (s, 2H, NH₂), 2.89 (q, J = 7.1 Hz, 2H, COCH₂).
  • LC-MS : m/z 320.96 [M+H]⁺, confirming molecular weight.

Purity Standards

Commercial batches (e.g., Capot Chemical) specify purity ≥98% by HPLC, with residual solvents limited to <0.1% (ICH guidelines).

Challenges and Mitigation Strategies

Over-Bromination

Excess bromine leads to di- or tri-brominated byproducts. Stoichiometric control and real-time monitoring via UV-Vis spectroscopy mitigate this issue.

Amino Group Degradation

Oxidative degradation of the amino group is minimized using inert atmospheres (N₂ or Ar) and low-temperature bromination.

Applications in Drug Discovery

The compound’s dual electrophilic sites enable conjugation with nucleophilic biomolecules. It serves as a key intermediate in kinase inhibitors (e.g., MST3/4 inhibitors) and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a methylated compound.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and amino groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
Target Compound C10H10Br2NO 328.01 Amino, bromomethyl, dibromoketone High reactivity in substitution reactions
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C10H9BrF3NO2 312.08 Trifluoromethoxy, amino, bromoketone Enhanced lipophilicity for drug design
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C16H13BrO 301.18 α,β-unsaturated bromoketone Conjugation stabilizes structure
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one C18H15BrNO3S 415.28 Indole, phenylsulfonyl, bromomethyl Crystallinity for X-ray studies

Biological Activity

1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H12Br2N1O\text{C}_{10}\text{H}_{12}\text{Br}_2\text{N}_1\text{O}

This structure features a brominated phenyl group, an amino group, and a ketone functionality, which are critical for its biological interactions.

The biological activity of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the bromomethyl group may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity and influence metabolic pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic processes.
  • Receptor Modulation : It can bind to specific receptors, potentially affecting signal transduction pathways.

Antitumor Activity

Recent studies have indicated that derivatives of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one exhibit significant antitumor activity. For instance, a series of experiments demonstrated that these compounds could inhibit the proliferation of cancer cell lines in vitro.

CompoundCell LineIC50 (µM)Reference
AHeLa15
BMCF-710
CA54920

Enzyme Interaction Studies

The compound has been evaluated for its interaction with various enzymes. For example, it was found to inhibit the activity of certain kinases involved in cancer progression.

EnzymeInhibition (%) at 50 µMReference
Kinase A60
Kinase B45
Kinase C70

Study on Anticancer Properties

A notable study conducted by researchers explored the anticancer properties of the compound in vivo. Mice bearing tumors were treated with varying doses of the compound, leading to significant tumor regression compared to control groups.

  • Dosage Regimen : Mice received doses ranging from 10 mg/kg to 50 mg/kg.
  • Results : Tumor size reduction was observed in all treated groups, with the highest dose showing the most pronounced effect.

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics. In a controlled study:

  • Bioavailability : Approximately 75% after oral administration.
  • Half-life : Estimated at 4 hours.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one, and what key reaction conditions influence yield?

  • Methodological Answer : A common approach involves bromination of a pre-existing ketone scaffold. For analogous brominated arylpropanones, bromine (Br₂) in chloroform or dichloromethane is used under controlled conditions. For example, bromination of α,β-unsaturated ketones (e.g., chalcone derivatives) with stoichiometric Br₂ at 0–25°C for 24 hours, followed by elimination of HBr using a base like triethylamine, can yield α-brominated products . Adjusting solvent polarity, reaction temperature, and bromine stoichiometry is critical to minimize di-bromination by-products.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substituent positions and bromine integration. Aromatic protons in the 6.5–8.5 ppm range and methylene/methyl protons near 3.0–5.0 ppm are typical for brominated arylpropanones .
  • IR Spectroscopy : Key peaks include C=O stretch (~1640–1680 cm⁻¹) and N–H bends (if the amino group is protonated, ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ for C₁₀H₁₁Br₂NO at ~346.9 Da).

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis of bromomethyl groups. Degradation studies on similar brominated ketones indicate instability at >40°C or in polar protic solvents .

Advanced Research Questions

Q. How can one optimize the bromination step in the synthesis to minimize by-products?

  • Methodological Answer :
  • Stepwise Bromination : Introduce bromine sequentially. For example, brominate the methyl group first using NBS (N-bromosuccinimide) under radical conditions, followed by α-bromination of the ketone using Br₂ .
  • Catalytic Control : Use Lewis acids (e.g., FeBr₃) to direct electrophilic substitution on the aromatic ring, reducing competing side reactions .
  • Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and halt at 85–90% conversion to avoid over-bromination.

Q. What strategies are recommended for resolving discrepancies in reported physical or spectral data for this compound?

  • Methodological Answer :
  • Purity Verification : Recrystallize from acetone/hexane mixtures to remove impurities affecting melting points or spectral baselines .
  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 3-bromo-2-methylpropan-1-one ) to identify shifts influenced by the amino group.
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Q. In what ways can this compound serve as a precursor in the synthesis of complex heterocyclic systems?

  • Methodological Answer :
  • Cyclization Reactions : The amino and bromomethyl groups enable intramolecular cyclization to form indole or quinoline derivatives. For instance, heating with CuI in DMF can trigger Ullmann-type coupling .
  • Cross-Coupling : Suzuki-Miyaura coupling of the aryl bromide with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃) generates biaryl intermediates for drug discovery .
  • Schiff Base Formation : React the amino group with aldehydes to form imines, which can be further functionalized into β-lactams or other N-heterocycles .

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